![molecular formula C3H2ClNO B169337 2-cyanoacetyl Chloride CAS No. 16130-58-8](/img/structure/B169337.png)
2-cyanoacetyl Chloride
Overview
Description
2-Cyanoacetyl Chloride, also known as 2-chloroacetyl cyanide, is an organochlorine compound with the molecular formula C3H2ClNO . It is a colorless, volatile liquid with a pungent odor. This compound is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Synthesis Analysis
The synthesis of cyanoacetamides, which includes 2-cyanoacetyl Chloride, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular formula of 2-cyanoacetyl Chloride is C3H2ClNO . The average mass is 103.507 Da and the monoisotopic mass is 102.982491 Da .
Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, including 2-cyanoacetyl Chloride, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
2-Cyanoacetyl Chloride has a density of 1.3±0.1 g/cm3 . Its boiling point is 180.9±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.7±3.0 kJ/mol . The flash point is 63.2±22.6 °C . The index of refraction is 1.432 .
Scientific Research Applications
2-Cyanoacetyl Chloride: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Pharmaceuticals: 2-Cyanoacetyl Chloride is utilized in the synthesis of various pharmaceutical compounds. Its reactivity with amines allows for the creation of cyanoacetamide derivatives, which are key intermediates in the production of drugs .
Agrochemical Manufacturing: This compound plays a role in the development of agrochemicals. Its chemical properties enable the synthesis of compounds that can be used in pesticides and herbicides.
Aerobic Oxidative C-N Bond Formation: It is involved in TEMPO-promoted aerobic oxidative C-N bond formation, which is a crucial step in the synthesis of caroverine derivatives.
Cyanoacetylation of Amines: The compound is used for cyanoacetylation of amines, an important reaction in organic synthesis that leads to various target compounds .
Synthesis of Cyanoacetamides: 2-Cyanoacetyl Chloride is used for synthesizing cyanoacetamides by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Safety and Hazards
Mechanism of Action
Target of Action
2-Cyanoacetyl Chloride is primarily used as a reactant in the synthesis of various heterocyclic compounds . It is particularly effective in the cyanoacetylation of amines, which is a key step in the formation of biologically active compounds .
Mode of Action
The compound interacts with its targets (amines) through a process known as cyanoacetylation . This involves the carbonyl and cyano functions of 2-Cyanoacetyl Chloride reacting with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This leads to the formation of various organic heterocycles, which are key components in many biochemical pathways .
Result of Action
The result of 2-Cyanoacetyl Chloride’s action is the formation of a variety of heterocyclic compounds . These compounds are often biologically active and can serve as precursors for the synthesis of various chemotherapeutic agents .
Action Environment
The action of 2-Cyanoacetyl Chloride is influenced by various environmental factors, including the presence of other reactants, temperature, and reaction conditions . For example, the compound has been used in reactions carried out at room temperature, as well as in reactions involving heat .
properties
IUPAC Name |
2-cyanoacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQZTCMVWVDEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyanoacetyl Chloride | |
CAS RN |
16130-58-8 | |
Record name | 2-cyanoacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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